
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Overview
Description
“4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H5F7 . It has a molecular weight of 246.12 .
Molecular Structure Analysis
The InChI key for this compound is AVSVJSGDSPDFLH-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Biphenyl Compounds 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of anti-inflammatory and analgesic materials, was synthesized using a practical pilot-scale method. This method addressed the challenges of cost and toxicity associated with previous methods by utilizing methyl nitrite and 2-fluoro-4-bromoaniline, avoiding the use of expensive palladium and toxic phenylboronic acid (Qiu, Gu, Zhang, & Xu, 2009).
Progress in Aqueous Fluoroalkylation Fluoroalkylation in aqueous media has seen significant progress in recent years, offering a green chemistry approach to incorporating fluorinated or fluoroalkylated groups into target molecules. Various types of fluoroalkylation, such as trifluoromethylation, difluoromethylation, and trifluoroethylation, have been successfully conducted in water or with water present, indicating a shift towards more environmentally friendly methods in fluorochemistry (Song, Han, Zhao, & Zhang, 2018).
Biological and Environmental Interactions
Activation and Transformation of Aliphatic Fluorides C-F bond activation in aliphatic fluorides has provided new methodologies for synthesizing fluorinated building blocks and non-fluorinated products. The activation methods include Lewis and Bronsted superacids, transition metals, and rare earth metals. These activations lead to compounds with fewer fluorine atoms and have implications for both synthetic applications and understanding environmental degradation of fluorinated compounds (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).
Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, due to their persistence and toxic profiles, have raised environmental concerns. Biodegradation studies show that microbial action can convert these chemicals into perfluoroalkyl carboxylic acids and sulfonic acids, such as PFOA and PFOS, offering insights into their environmental fate and potential for degradation. This understanding is crucial for assessing the environmental impact and managing the risks associated with these substances (Liu & Mejia Avendaño, 2013).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-6-1-2-7(9(14,15)16)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMABSXZRNRSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184935 | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
CAS RN |
1099597-51-9 | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



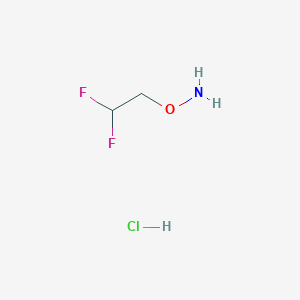
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

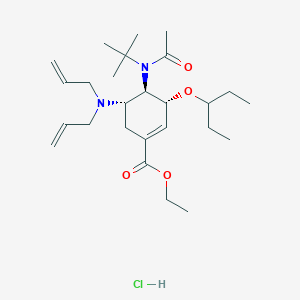
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
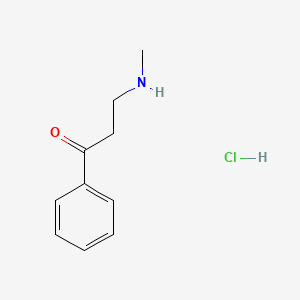
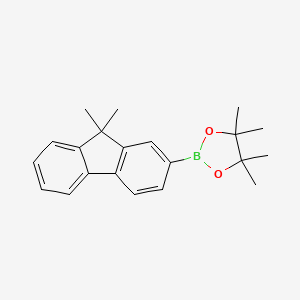

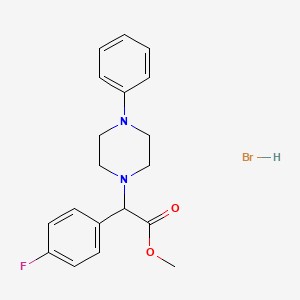

![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)


